

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide*

Cat. No.: *B021946*

[Get Quote](#)

An In-depth Technical Guide to **N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide**: Structure, Synthesis, and Application

Introduction

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a highly functionalized organic compound of significant interest in medicinal and synthetic chemistry. Its structure, which integrates a benzophenone core, a chloro-substituent, and a reactive bromoacetamide moiety, makes it a pivotal intermediate in the synthesis of complex heterocyclic systems. Notably, its precursor, 2-amino-5-chlorobenzophenone, is a well-established starting material for the production of the 1,4-benzodiazepine class of drugs, which includes widely known anxiolytics and sedatives.^{[1][2]} This guide provides a comprehensive technical overview of the compound's chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role as a versatile building block in drug discovery and development.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are fundamental for its application in research and development. **N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide** is a solid at room temperature, and its key identifiers and properties are summarized below.^[3]

Identifier	Value	Source
IUPAC Name	N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide	[4]
Synonyms	2-(2-Bromo-acetylamino)-5-chloro-benzophenone, 2-bromoacetamido-5-chlorobenzophenone	[3] [5]
CAS Number	32580-26-0	[4] [6]
Molecular Formula	C ₁₅ H ₁₁ BrClNO ₂	[4] [6]
Molecular Weight	352.61 g/mol	[4]
Appearance	White Solid	[3]
Melting Point	108 - 110 °C	
InChIKey	VYYHFSBVBDFTML-UHFFFAOYSA-N	[4]
SMILES	C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr	[4]

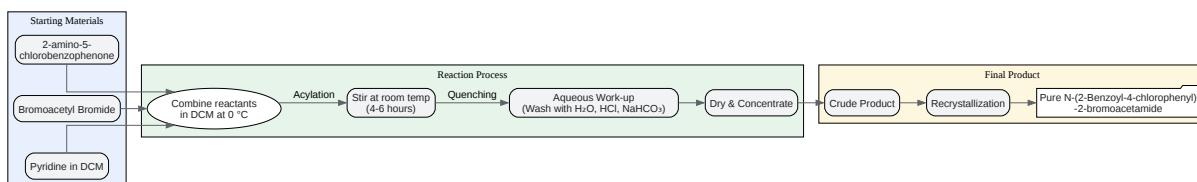
Synthesis and Reaction Mechanism

The synthesis of **N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide** is most efficiently achieved through the N-acylation of its primary amine precursor, 2-amino-5-chlorobenzophenone. This reaction leverages the nucleophilicity of the amino group to attack an electrophilic bromoacetyl source.

Causality of Experimental Choices

The chosen synthetic route is direct and high-yielding. The use of a base (e.g., pyridine or triethylamine) is critical to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An inert solvent like dichloromethane or tetrahydrofuran is used to dissolve the reactants without participating in the reaction.

Experimental Protocol: Synthesis


Materials:

- 2-amino-5-chlorobenzophenone
- Bromoacetyl bromide
- Pyridine (or triethylamine)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

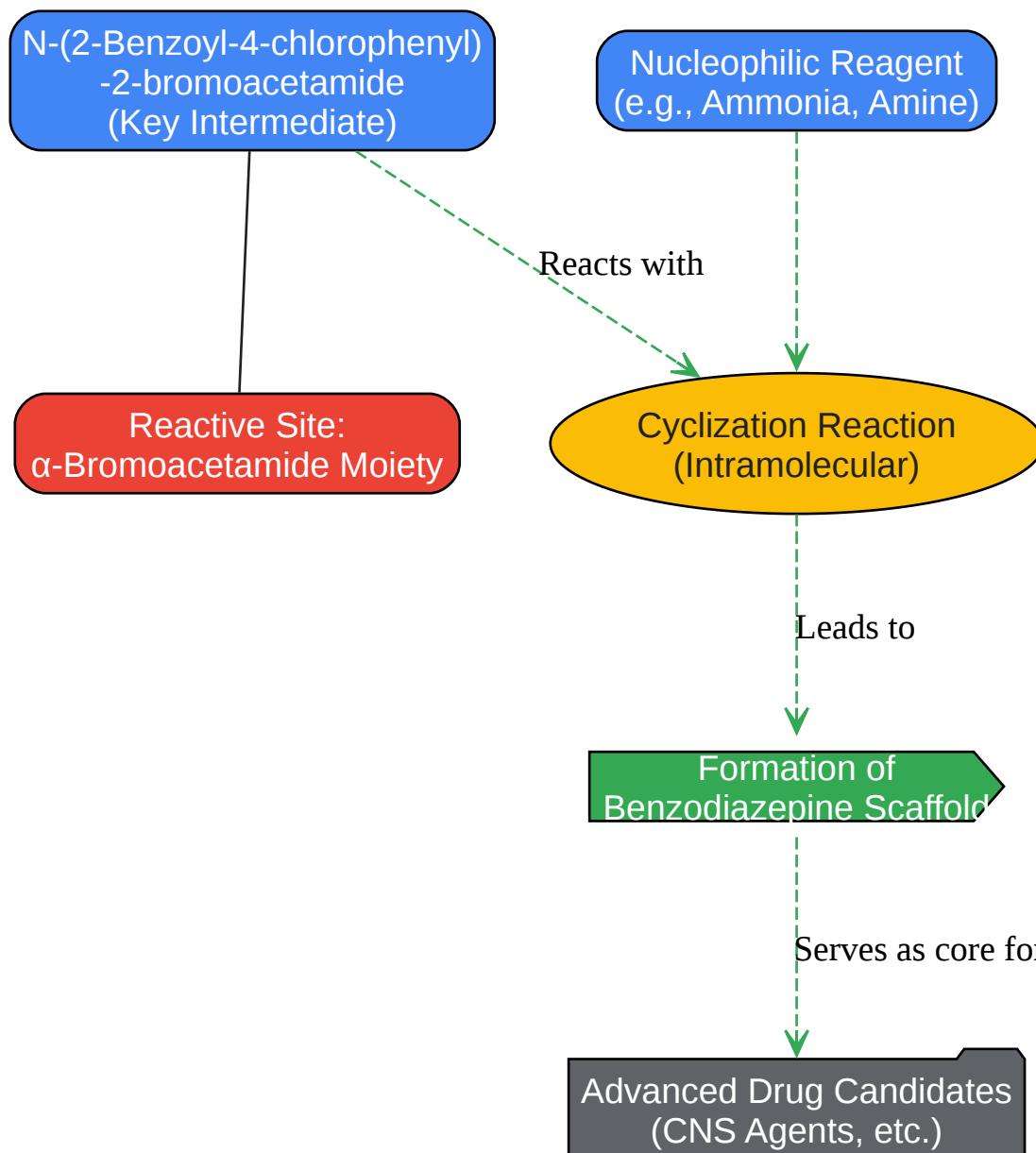
- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous DCM.
- Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise with stirring.
- Acylation: While maintaining the temperature at 0 °C, add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The formation of a precipitate (pyridinium hydrobromide) is typically observed.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and saturated sodium bicarbonate solution.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude **N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide** by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide**.

Structural Elucidation and Analytical Characterization


Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Technique	Purpose and Expected Observations
¹ H NMR	To confirm the proton environment. Expected signals include distinct peaks for the aromatic protons on the two phenyl rings, a singlet for the methylene (-CH ₂ -) protons adjacent to the bromine atom, and a broad singlet for the amide (N-H) proton.
¹³ C NMR	To identify all unique carbon atoms. The spectrum should show signals for the aromatic carbons, the two carbonyl carbons (ketone and amide), and the methylene carbon.
IR Spectroscopy	To identify key functional groups. Characteristic absorption bands would include N-H stretching (~3300 cm ⁻¹), C=O stretching for the ketone (~1665 cm ⁻¹) and amide (~1680 cm ⁻¹), and C-Br stretching in the lower frequency region.[7]
Mass Spectrometry	To confirm the molecular weight and isotopic pattern. The mass spectrum will show a molecular ion peak corresponding to 352.61 g/mol, with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[4]
HPLC	To determine the purity of the final compound. A reverse-phase HPLC method can be used to assess purity, with the compound showing a single major peak.[6]

Reactivity and Application in Drug Discovery

The chemical reactivity of **N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide** is dominated by the bromoacetyl moiety. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This property makes the compound a potent alkylating agent and a valuable precursor for building more complex molecular architectures, particularly heterocyclic ring systems.[8]

Its primary application is as an intermediate in the synthesis of pharmaceuticals. The reactive "handle" provided by the bromoacetamide group allows for intramolecular or intermolecular reactions to form new rings. For instance, treatment with a suitable reagent can induce cyclization to form a benzodiazepine ring system, a core structure in many psychoactive drugs. [9][10]

[Click to download full resolution via product page](#)

Caption: Role as a precursor in the synthesis of benzodiazepine-based therapeutics.

Safety and Handling

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a hazardous substance and must be handled with appropriate safety precautions.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]
- Signal Word: Warning[2][11]

Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water.[11]
 - Eye Contact: Rinse cautiously with water for several minutes.[11]
 - Inhalation: Move person into fresh air.[11]
 - Ingestion: Rinse mouth with water and consult a physician.[11]

Conclusion

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a compound of significant synthetic utility. Its well-defined structure, characterized by multiple reactive sites, establishes it as a

versatile intermediate for the construction of complex, biologically active molecules. The reliable synthetic protocols for its preparation and the clear understanding of its chemical reactivity underscore its importance for researchers, scientists, and professionals in the field of drug development, particularly in the exploration of novel central nervous system agents and other therapeutic compounds. Proper analytical characterization and adherence to strict safety protocols are paramount when working with this potent chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | lookchem [lookchem.com]
- 4. N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Benzoyl-4-Chlorophenyl)-2-Bromoacetamide | CymitQuimica [cymitquimica.com]
- 6. N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | SIELC Technologies [sielc.com]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbanno.com [nbanno.com]
- 11. angenechemical.com [angenechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021946#n-2-benzoyl-4-chlorophenyl-2-bromoacetamide-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com